molecular formula C11H13ClFN3 B1652428 [1-(2-Fluorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride CAS No. 1439896-63-5

[1-(2-Fluorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride

Cat. No.: B1652428
CAS No.: 1439896-63-5
M. Wt: 241.69
InChI Key: DICBGMGRHTUMKK-UHFFFAOYSA-N
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Description

[1-(2-Fluorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride: is a chemical compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Fluorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a substitution reaction using a suitable fluorobenzyl halide and a base.

    Formation of the Methanamine Group: The methanamine group can be introduced through a reductive amination reaction using a suitable amine and a reducing agent.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the imidazole ring or the fluorobenzyl group.

    Substitution: Substitution reactions can be used to introduce different functional groups onto the imidazole ring or the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halides and bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions may yield various substituted imidazole derivatives .

Scientific Research Applications

[1-(2-Fluorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride: has several scientific research applications:

Mechanism of Action

The mechanism of action of [1-(2-Fluorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • [1-(2-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride
  • [1-(2-Fluorobenzyl)-1H-imidazol-3-yl]methanamine hydrochloride

Uniqueness

[1-(2-Fluorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride: is unique due to its specific substitution pattern on the imidazole ring, which can result in different biological activities and chemical reactivity compared to its isomers. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

[1-[(2-fluorophenyl)methyl]imidazol-4-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3.ClH/c12-11-4-2-1-3-9(11)6-15-7-10(5-13)14-8-15;/h1-4,7-8H,5-6,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICBGMGRHTUMKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(N=C2)CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439896-63-5
Record name 1H-Imidazole-4-methanamine, 1-[(2-fluorophenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439896-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(2-Fluorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride
Reactant of Route 2
[1-(2-Fluorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride
Reactant of Route 3
[1-(2-Fluorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride
Reactant of Route 4
[1-(2-Fluorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride
Reactant of Route 5
[1-(2-Fluorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride
Reactant of Route 6
[1-(2-Fluorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride

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